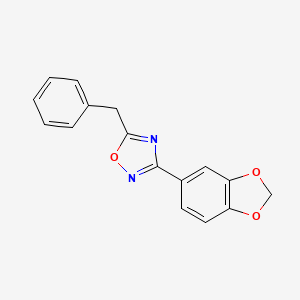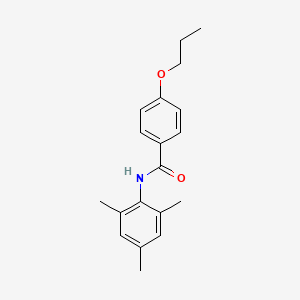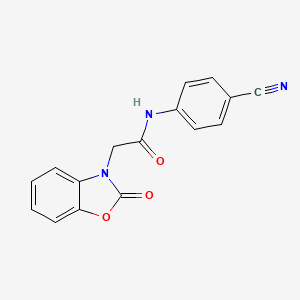![molecular formula C17H25N7 B4412205 6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4412205.png)
6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as ETP-46321, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to a class of compounds known as kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell growth and division.
Wirkmechanismus
The mechanism of action of 6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves the inhibition of several kinases, including Aurora A, B, and C, as well as FLT3 and ACK1. These kinases play important roles in cell growth and division, and their inhibition by this compound results in the suppression of cancer cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of G2/M cell cycle arrest, the inhibition of angiogenesis, and the suppression of tumor growth and metastasis. This compound has also been shown to have a favorable toxicity profile, with minimal side effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for investigating the mechanisms of cancer cell growth and survival. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, in order to enhance its efficacy and overcome potential resistance mechanisms. Another area of interest is the investigation of this compound in combination with immunotherapy, in order to enhance the immune response to cancer cells. Finally, further studies are needed to investigate the potential of this compound as a therapeutic agent for specific types of cancer, and to optimize its dosing and administration regimens.
Wissenschaftliche Forschungsanwendungen
6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has been the subject of extensive scientific research, with studies investigating its potential as a therapeutic agent for the treatment of various types of cancer. In preclinical studies, this compound has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival. These studies have demonstrated that this compound has potent anti-tumor activity in a variety of cancer models.
Eigenschaften
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-3-23-7-9-24(10-8-23)12-15-20-16(18)22-17(21-15)19-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTONJGJVGCRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}nicotinamide](/img/structure/B4412122.png)
![ethyl 4-{2-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4412129.png)
![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4412139.png)

![2-[2-(4-chlorophenyl)-3-indolizinyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B4412148.png)
![N-(2,4-dimethylphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4412154.png)
![2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4412161.png)

![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4412174.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4412186.png)
![2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4412212.png)
![4-(1,3-benzodioxol-5-yl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4412220.png)
![methyl [(9-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4412224.png)
